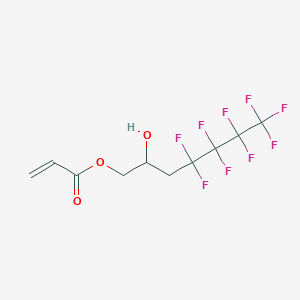

3-(Perfluorobutyl)-2-hydroxypropyl acrylate

Description

The exact mass of the compound 3-(Perfluorobutyl)-2-hydroxypropyl acrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 3-(Perfluorobutyl)-2-hydroxypropyl acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Perfluorobutyl)-2-hydroxypropyl acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4,4,5,5,6,6,7,7,7-nonafluoro-2-hydroxyheptyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F9O3/c1-2-6(21)22-4-5(20)3-7(11,12)8(13,14)9(15,16)10(17,18)19/h2,5,20H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZXPRQMECEMRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379704 | |

| Record name | 4,4,5,5,6,6,7,7,7-Nonafluoro-2-hydroxyheptyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98573-25-2 | |

| Record name | 4,4,5,5,6,6,7,7,7-Nonafluoro-2-hydroxyheptyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,5,5,6,6,7,7,7-Nonafluoro-2-hydroxyheptyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis, Properties, and Applications of 3-(Perfluorobutyl)-2-hydroxypropyl Acrylate

Abstract

This technical guide provides a comprehensive overview of 3-(Perfluorobutyl)-2-hydroxypropyl acrylate (CAS No. 98573-25-2), a specialty fluorinated monomer engineered for high-performance applications. Its unique molecular architecture, featuring a polymerizable acrylate group, a reactive hydroxyl moiety, and a low-energy perfluorobutyl tail, makes it a critical building block in advanced materials science. We will explore the fundamental principles and a detailed protocol for its synthesis, delve into the physicochemical properties of the monomer and its resultant polymers, and discuss its field-proven applications in performance coatings and cutting-edge biomedical platforms. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of fluorinated polymers to solve complex material and therapeutic challenges.

Introduction to a Multifunctional Monomer

The strategic incorporation of fluorine into polymer structures has consistently led to materials with exceptional properties.[1] Fluorinated polymers are renowned for their high thermal stability, chemical inertness, superior weatherability, and uniquely low surface energies.[2] Among the various classes of fluorinated monomers, functional acrylates represent one of the most versatile and economically viable routes to these high-performance materials due to their high reactivity and compatibility with a wide range of co-monomers.[3]

The Strategic Importance of Fluorinated Acrylates

Fluorinated acrylate polymers derive their hallmark properties from the high electronegativity and low polarizability of the carbon-fluorine bond. This results in weak intermolecular forces, leading to materials with low coefficients of friction, low refractive indices, and profound hydrophobicity and oleophobicity.[2] These characteristics are highly sought after in applications ranging from self-cleaning surfaces and anti-fouling coatings to advanced electronics and biocompatible medical devices.[2][4]

Molecular Architecture of 3-(Perfluorobutyl)-2-hydroxypropyl Acrylate

3-(Perfluorobutyl)-2-hydroxypropyl acrylate is a trifunctional monomer designed for maximum versatility. Its structure can be deconstructed into three key components, each contributing a specific functionality:

-

Acrylate Group: This vinyl group is highly reactive and readily participates in free-radical polymerization, serving as the backbone-forming component of the final polymer.

-

Perfluorobutyl Chain (C4F9): This short-chain fluoroalkyl segment is the source of the monomer's unique surface-active properties. In a polymer, these chains preferentially migrate to the surface, creating a low-energy, liquid-repellent interface.[5]

-

Hydroxyl Group (-OH): The secondary hydroxyl group provides a reactive site for post-polymerization modification. It is crucial for creating cross-linked networks, for example, through reactions with isocyanates or epoxides, which significantly enhances the chemical resistance, scratch resistance, and overall durability of coatings.[4] In biomedical contexts, this group serves as a valuable handle for conjugating drugs, targeting ligands, or other bioactive molecules.

Physicochemical Properties Summary

The fundamental properties of 3-(Perfluorobutyl)-2-hydroxypropyl acrylate are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 98573-25-2 | [6][7][8] |

| Molecular Formula | C₁₀H₉F₉O₃ | [6][8] |

| Molecular Weight | 348.16 g/mol | [6][8] |

| Appearance | Clear, colorless liquid | [9] |

| Boiling Point | 89-90 °C @ 3 mm Hg | [6][7] |

| Density | 1.442 g/mL @ 25 °C | [6][7] |

| Refractive Index (n²⁰/D) | 1.369 | [6][7] |

| Flash Point | > 110 °C (> 230 °F) | [7] |

Synthesis and Mechanistic Considerations

The synthesis of hydroxyl-functional acrylates is most effectively achieved through the catalyzed ring-opening of an epoxide with acrylic acid. This method is well-established for non-fluorinated analogues and can be adapted with high efficacy for the production of 3-(Perfluorobutyl)-2-hydroxypropyl acrylate.[10]

Principle of Synthesis: Epoxide Ring-Opening

The core reaction involves the nucleophilic attack of the carboxylate group of acrylic acid on one of the carbon atoms of the epoxide ring of 3-(perfluorobutyl)propylene oxide. This reaction is typically performed under thermal conditions and in the presence of a catalyst to facilitate the ring-opening process. The regioselectivity of the attack results in the formation of the desired secondary alcohol.

Causality Behind Experimental Choices

A robust and reproducible synthesis protocol relies on the careful control of several key parameters:

-

Catalyst Selection: A catalyst, such as a tertiary amine, quaternary ammonium salt, or a mild Lewis acid, is employed to activate the epoxide ring, making it more susceptible to nucleophilic attack. This increases the reaction rate and allows for lower reaction temperatures, which in turn minimizes side reactions.[11]

-

Polymerization Inhibition: Acrylate monomers are susceptible to spontaneous free-radical polymerization at elevated temperatures.[12] Therefore, the inclusion of a polymerization inhibitor, such as p-hydroxyanisole (MEHQ) or hydroquinone, is mandatory to ensure a high yield of the desired monomer and prevent dangerous, uncontrolled exothermic polymerization.[13]

-

Stoichiometry and Temperature Control: A slight molar excess of the epoxide is often used to ensure the complete consumption of acrylic acid, which can be more difficult to remove during purification.[10] The reaction temperature is a critical balance; it must be high enough to achieve a reasonable reaction rate but low enough to prevent polymerization and thermal degradation. A typical range is 80-100 °C.[10][13]

Detailed Experimental Protocol

This protocol is a representative method derived from analogous syntheses and should be performed by qualified personnel with appropriate safety precautions.

-

Reactor Setup: Equip a 1-L, four-necked, round-bottom flask with a mechanical stirrer, a thermometer, a constant pressure dropping funnel, and a reflux condenser connected to a nitrogen inlet.

-

Initial Charge: Charge the flask with acrylic acid (1.0 mol), the catalyst (e.g., benzyltriethylammonium chloride, 0.02 mol), and a polymerization inhibitor (e.g., MEHQ, 500 ppm).

-

Inert Atmosphere: Purge the system with dry nitrogen for 15 minutes to remove oxygen, which can participate in radical formation.

-

Heating: Begin stirring and heat the reaction mixture to 85 °C using an oil bath.

-

Substrate Addition: Once the temperature is stable, add 3-(perfluorobutyl)propylene oxide (1.05 mol) dropwise via the dropping funnel over a period of 2-3 hours. Maintain the reaction temperature between 85-95 °C throughout the addition. An exotherm may be observed; control the addition rate to manage it.

-

Reaction Monitoring: After the addition is complete, continue stirring at 95 °C for an additional 2-4 hours. Monitor the reaction progress by taking small aliquots and analyzing the consumption of acrylic acid via titration. The reaction is considered complete when the acid content is below 0.5%.

-

Purification: Cool the crude product to room temperature. The final product is purified by vacuum distillation to remove unreacted starting materials and the catalyst, yielding the pure 3-(Perfluorobutyl)-2-hydroxypropyl acrylate.

Visualization of Synthesis Pathway

Caption: Reaction scheme for the synthesis of the target monomer.

Polymerization and Resultant Polymer Properties

The true value of 3-(Perfluorobutyl)-2-hydroxypropyl acrylate is realized upon its polymerization. The resulting polymers possess a unique combination of bulk and surface properties that are directly attributable to the monomer's structure.

Polymerization and Cross-linking

The monomer readily undergoes free-radical polymerization, initiated by common thermal or photoinitiators, to form linear homopolymers or copolymers. The presence of the hydroxyl group allows for a subsequent cross-linking step, typically by reacting the polymer with a di- or poly-functional cross-linking agent like a diisocyanate or melamine-formaldehyde resin. This creates a robust, three-dimensional thermoset network with significantly enhanced mechanical and chemical stability.

Caption: Two-stage process of polymerization and subsequent cross-linking.

Surface Properties: The Power of the Perfluoroalkyl Chain

Upon film formation, a fascinating phenomenon known as surface restructuring occurs. The thermodynamically unfavorable interaction between the high-energy polymer backbone and the low-energy air interface drives the flexible perfluorobutyl side chains to migrate and orient themselves at the surface.[14] This creates a densely packed, fluorine-rich surface layer with exceptionally low surface energy.

| Property | Expected Performance | Rationale |

| Water Contact Angle | > 110° | The fluorinated surface is highly hydrophobic. |

| Oil Contact Angle | > 70° (e.g., hexadecane) | The fluorinated surface is also highly oleophobic. |

| Coefficient of Friction | Low | Fluorinated surfaces exhibit excellent slip properties. |

| Stain Resistance | High | Repellency prevents stains from adhering to the surface. |

The Role of the Hydroxyl Group: Beyond Cross-linking

While critical for creating durable networks, the hydroxyl group also serves as a versatile anchor for covalent functionalization. This is particularly relevant in the biomedical field, where it can be used to attach:

-

Therapeutic agents for controlled drug release applications.[15]

-

Targeting moieties (e.g., antibodies, peptides) to direct drug-loaded nanoparticles to specific cells or tissues.

-

Anti-fouling polymers like polyethylene glycol (PEG) to create surfaces that resist protein adsorption and cell adhesion.

Field-Proven Applications

The unique combination of properties makes polymers derived from 3-(Perfluorobutyl)-2-hydroxypropyl acrylate ideal candidates for a range of demanding applications.

High-Performance Coatings

The primary application is in the formulation of specialty coatings.[4] When copolymerized and cross-linked, it can be used to create:

-

Automotive Topcoats: Providing excellent weatherability, chemical resistance (to acid rain, bird droppings), and a high-gloss finish with enhanced scratch resistance.[16]

-

Architectural Coatings: For self-cleaning building facades that repel water and dirt.

-

Marine Anti-Fouling Coatings: The low-energy surface makes it difficult for marine organisms to attach, reducing drag and improving fuel efficiency.

Advanced Biomedical Platforms

The combination of biocompatibility, functionality, and the unique properties of fluorine opens up exciting possibilities in the medical field.[2][17]

Amphiphilic block copolymers containing a hydrophilic block and a hydrophobic block made from this monomer can self-assemble in aqueous media to form nanoparticles or micelles. These structures can encapsulate hydrophobic drugs in their core, improving solubility and enabling controlled release.[18]

The nine fluorine atoms in the perfluorobutyl chain are all ¹⁹F isotopes. Since the human body has a negligible background ¹⁹F signal, these polymers can be used as highly specific contrast agents for Magnetic Resonance Imaging (MRI).[15] This enables the development of "theranostic" platforms where drug-loaded nanoparticles can be visualized in real-time by ¹⁹F MRI, allowing clinicians to monitor their accumulation at a tumor site and confirm that drug release is occurring.[15]

Caption: A drug-loaded micelle with an MRI-active ¹⁹F shell.

Conclusion and Future Outlook

3-(Perfluorobutyl)-2-hydroxypropyl acrylate is more than just a monomer; it is a molecular tool that enables the design of intelligent, multifunctional materials. Its synthesis, while requiring careful control, is based on well-understood chemical principles. The resulting polymers offer an unparalleled combination of extreme surface repellency, chemical durability, and functional reactivity. While its impact on the coatings industry is already significant, the future of this monomer lies in advanced applications. The development of ¹⁹F MRI-visible drug delivery systems, biocompatible coatings for medical implants, and responsive surfaces will continue to drive research and innovation, solidifying the role of highly functionalized fluorinated acrylates in the next generation of advanced materials.

References

- 3-(PERFLUOROBUTYL)

- 3-(PERFLUOROBUTYL)

- 3-(Nonafluorobutyl)-2-hydroxypropyl acrylate | CAS 98573-25-2 | SCBT - Santa Cruz Biotechnology.

- Fluorinated Hydrogels as Advanced Drug Delivery Systems for Monitoring Drug Release - UQ eSpace.

- Directed synthesis of copolymers based on fluorine-containing (meth)

- A review on the recent applications of synthetic biopolymers in 3D printing for biomedical applic

- Surface properties and self-cleaning ability of the fluorinated acrylate coatings modified with dodecafluoroheptyl methacrylate through two adding ways - ResearchG

- Enhancing Material Properties: A Comprehensive Guide to Polymer Surface Modific

- Synthesis and Performance of Novel Fluorinated Acrylate Polymers: Preparation and Reactivity of Short Perfluoroalkyl Group Containing Monomers | Industrial & Engineering Chemistry Research - ACS Public

- HYDROXYPROPYL ACRYL

- US10087159B2 - Method for producing 3-chloro-2-hydroxypropyl (meth)acrylate and ...

- HYDROXYPROPYL ACRYL

- Hydroxypropyl acrylate | C6H12O4 | CID 16213126 - PubChem - NIH.

- 2-Hydroxypropyl Acryl

- Biomedical Applications of the Biopolymer Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV)

- CN102584581A - Preparation process of hydroxy-propyl acrylate - Google P

- (PDF) Fluorinated Poly(meth)

- 2-Hydroxy-Propyl Acryl

- The Role of Hydroxypropyl Acryl

- CN102249914A - Method for synthesizing 2-hydroxypropyl methacrylate - Google P

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. notes.fluorine1.ru [notes.fluorine1.ru]

- 4. Acrylates | Monomers |2-Hydroxy-Propyl Acrylate | Arpadis [arpadis.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3-(PERFLUOROBUTYL)-2-HYDROXYPROPYL ACRYLATE , 0.97 , 98573-25-2 - CookeChem [cookechem.com]

- 7. 3-(PERFLUOROBUTYL)-2-HYDROXYPROPYL ACRYLATE | 98573-25-2 [amp.chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. Hydroxypropyl acrylate | C6H12O4 | CID 16213126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN102584581A - Preparation process of hydroxy-propyl acrylate - Google Patents [patents.google.com]

- 11. US10087159B2 - Method for producing 3-chloro-2-hydroxypropyl (meth)acrylate and method for producing glycidyl (meth)acrylate - Google Patents [patents.google.com]

- 12. HYDROXYPROPYL ACRYLATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. CN102249914A - Method for synthesizing 2-hydroxypropyl methacrylate - Google Patents [patents.google.com]

- 14. scitechnol.com [scitechnol.com]

- 15. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 16. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 17. A review on the recent applications of synthetic biopolymers in 3D printing for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biomedical Applications of the Biopolymer Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV): Drug Encapsulation and Scaffold Fabrication - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Perfluorobutyl)-2-hydroxypropyl acrylate

Abstract: This technical guide provides a comprehensive analysis of the chemical structure, properties, synthesis, and characterization of 3-(Perfluorobutyl)-2-hydroxypropyl acrylate (CAS No. 98573-25-2). This fluoroacrylate monomer is a critical building block in the development of advanced polymers with tailored surface properties. By integrating a highly stable perfluorinated tail with a reactive acrylate head and a functional hydroxyl group, this molecule offers a unique trifecta of properties for applications ranging from specialty coatings to advanced materials. This document is intended for researchers, chemists, and material scientists engaged in polymer chemistry and drug development.

Introduction and Strategic Importance

3-(Perfluorobutyl)-2-hydroxypropyl acrylate, also known as 3-(nonafluorobutyl)-2-hydroxypropyl acrylate, is a specialized acrylic monomer that belongs to the class of side-chain fluorinated polymers (SCFPs).[1] Unlike fully fluorinated polymers where fluorine atoms constitute the polymer backbone, SCFPs feature perfluoroalkyl chains attached as side groups to a conventional polymer backbone, such as polyacrylate.[1] This architectural design imparts the unique surface properties of fluoropolymers—such as low surface energy, hydrophobicity, and oleophobicity—onto the versatile and processable platform of acrylic polymers.[1][2]

The strategic importance of this monomer lies in its trifunctional nature:

-

The perfluorobutyl group (C4F9) provides a highly stable, low-energy surface.

-

The acrylate group enables polymerization and copolymerization through well-established methods like free-radical polymerization.[2]

-

The hydroxyl group serves as a reactive site for post-polymerization modification, cross-linking, or improving adhesion to substrates.[3][4]

This combination allows for the creation of high-performance materials used in protective coatings, water and oil repellents, and other advanced applications where surface control is paramount.[5][6]

Physicochemical Properties

The distinct properties of 3-(Perfluorobutyl)-2-hydroxypropyl acrylate are a direct result of its hybrid hydrocarbon-fluorocarbon structure. Quantitative data for the monomer are summarized below.

| Property | Value | Source(s) |

| CAS Number | 98573-25-2 | [7][8][9][10] |

| Molecular Formula | C₁₀H₉F₉O₃ | [7][8][10][11] |

| Molecular Weight | 348.16 g/mol | [7][8][10][11] |

| Boiling Point | 89-90 °C @ 3 mm Hg | [7][11] |

| Density | 1.442 g/mL @ 25 °C | [7][11] |

| Refractive Index (n20/D) | 1.369 | [7][11] |

| Flash Point | >110 °C (>230 °F) | [7] |

Molecular Structure and Elucidation

The chemical structure of 3-(Perfluorobutyl)-2-hydroxypropyl acrylate is the cornerstone of its functionality. It can be deconstructed into three key domains, each contributing a specific property to the overall molecule.

Caption: Chemical structure of 3-(Perfluorobutyl)-2-hydroxypropyl acrylate.

Spectroscopic Characterization Protocols

Structural confirmation and purity assessment are critical. The following protocols outline the standard methodologies for characterizing this monomer.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify key functional groups. The causality behind using FTIR is its ability to quickly confirm the presence of the ester carbonyl, hydroxyl, vinyl, and C-F bonds, which are the defining features of the molecule.

-

Methodology:

-

A small drop of the neat liquid sample is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

The spectrum is acquired over a range of 4000-600 cm⁻¹.

-

A background scan of the clean ATR crystal is taken prior to the sample scan.

-

-

Expected Characteristic Peaks:

-

~3400 cm⁻¹ (broad): O-H stretching vibration from the hydroxyl group.

-

~2960-2850 cm⁻¹: C-H stretching from the propyl and acrylate groups.

-

~1730 cm⁻¹ (strong): C=O stretching from the acrylate ester.

-

~1637 cm⁻¹: C=C stretching of the vinyl group, confirming the polymerizable moiety.[12][13]

-

~1300-1100 cm⁻¹ (strong, complex): C-F stretching vibrations from the perfluorobutyl tail.

-

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To provide a detailed map of the carbon-hydrogen framework, confirming connectivity and isomeric purity. NMR is the gold standard for unambiguous structure elucidation.

-

Methodology:

-

Prepare a sample by dissolving ~10-20 mg of the substance in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Acquire a ¹H NMR spectrum to identify all proton environments.

-

Acquire a ¹³C NMR spectrum to identify all unique carbon environments.

-

(Optional) Perform 2D NMR experiments like COSY or HSQC for complex assignment confirmation.[14]

-

-

Expected ¹H NMR Signals (in CDCl₃):

-

δ 6.4-5.8 ppm: Three distinct multiplets corresponding to the three protons of the vinyl group (H₂C=CH-).

-

δ 4.3-3.9 ppm: Multiplets corresponding to the protons on the propyl chain (-CH₂-CH(OH)-CH₂-).

-

δ 2.6-2.2 ppm: Multiplet for the methylene protons adjacent to the perfluorobutyl chain (-CH₂-CF₂-).

-

Variable δ (often broad): A singlet for the hydroxyl proton (-OH).

-

C. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is particularly powerful for providing an exact mass that validates the molecular formula.[15]

-

Methodology:

-

The sample is diluted in a suitable solvent (e.g., methanol or acetonitrile).

-

The solution is introduced into the mass spectrometer via direct infusion or LC-MS.

-

Analysis is performed using a soft ionization technique like Electrospray Ionization (ESI) to observe the molecular ion.

-

-

Expected Result:

-

A prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 349.04 or other adducts, confirming the molecular weight of 348.16 g/mol .

-

Characteristic fragmentation patterns involving the loss of the acrylate group or parts of the propyl chain.

-

Synthesis Pathway and Experimental Protocol

The synthesis of 3-(Perfluorobutyl)-2-hydroxypropyl acrylate is typically achieved via the ring-opening of an appropriate epoxide. A common and efficient method is the reaction of acrylic acid with 1,1,1,2,2,3,3,4,4-nonafluoro-6,7-epoxyheptane. This choice of reactants is driven by the high reactivity of the epoxide ring towards the carboxylic acid, providing a direct and often high-yield route to the desired product.

Caption: General workflow for the synthesis of the target monomer.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system, where successful synthesis is confirmed by analytical characterization at the end.

-

Apparatus Setup: A 500 mL, three-necked, round-bottom flask is equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a pressure-equalizing dropping funnel. The setup should be under a nitrogen atmosphere.

-

Charging the Reactor: Charge the flask with 1,1,1,2,2,3,3,4,4-nonafluoro-6,7-epoxyheptane (1.0 mol), a suitable catalyst such as chromium (III) 2-ethylhexanoate (0.01 mol), and a polymerization inhibitor like monomethyl ether hydroquinone (MEHQ, 200 ppm).

-

Initiating the Reaction: Begin stirring and heat the mixture to 100°C.

-

Addition of Acrylic Acid: Add acrylic acid (1.1 mol, slight excess) dropwise from the dropping funnel over a period of 2 hours. The rate of addition is crucial to maintain the reaction temperature between 100-110°C and control the exothermic reaction.

-

Reaction Monitoring: After the addition is complete, maintain the temperature for an additional 4-6 hours. The progress of the reaction is monitored by taking small aliquots and determining the acid number via titration. The reaction is considered complete when the acid number is stable and close to the theoretical value for the product. A similar methodology has been described for related hydroxypropyl acrylates.[16]

-

Purification: Upon completion, cool the reaction mixture to room temperature. The crude product can be purified by washing with a dilute sodium carbonate solution followed by water to remove the catalyst and any remaining acrylic acid. For highest purity, fractional distillation under reduced pressure is performed.

-

Product Validation: The final, purified product must be analyzed using FTIR, NMR, and MS as described in Section 3 to confirm its chemical identity and purity.

Applications in Materials Science and Drug Development

The unique structure of 3-(Perfluorobutyl)-2-hydroxypropyl acrylate makes it a valuable monomer for creating functional polymers.

-

High-Performance Coatings: When copolymerized with standard acrylic monomers (e.g., methyl methacrylate, butyl acrylate), it imparts excellent water and oil repellency, chemical resistance, and weatherability to the resulting coating.[1][3][6] These are used in demanding applications such as automotive finishes, architectural surfaces, and protective treatments for textiles and paper.[2][3]

-

Low Surface Energy Materials: Polymers containing this monomer exhibit very low surface energy, which is desirable for creating anti-fouling, anti-graffiti, and easy-to-clean surfaces.[1]

-

Biomedical Potential: While less common, the hydroxyl group offers a potential handle for conjugating bioactive molecules. The fluorinated segments can create unique interactions in biological environments, a field of growing interest. The biocompatibility of the resulting polymers would need to be thoroughly investigated for any drug development applications.

Safety and Handling

As with all reactive monomers, proper handling is essential to ensure laboratory safety.

-

Hazards: Acrylates are known to be skin and eye irritants and may cause allergic skin reactions or sensitization.[17] The material should be handled as a corrosive substance.[18]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber or laminate), safety goggles with side shields or a face shield, and a lab coat.[19]

-

Engineering Controls: All handling of the monomer should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[3][19]

-

Storage: The monomer should be stored in a cool, dry, and dark place, away from heat sources and direct sunlight to prevent premature polymerization.[19] The container must be tightly sealed and should contain a suitable polymerization inhibitor.

Conclusion

3-(Perfluorobutyl)-2-hydroxypropyl acrylate is a highly functional specialty monomer that provides a powerful tool for material scientists. Its well-defined structure, characterized by a perfluorinated tail, a reactive acrylate head, and a functional hydroxyl group, allows for the rational design of advanced polymers with precisely controlled surface properties. Understanding its chemical structure, synthesis, and characterization is fundamental to unlocking its full potential in the development of next-generation coatings, functional surfaces, and advanced materials.

References

- Ameduri, B., & Sawada, H. (2016). Fluoroalkyl Acrylate Polymers and Their Applications. In Fluorinated Polymers: Vol. 2: Applications. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/ebook/978-1-78262-421-8]

- Chemistry For Everyone. (2025). What Are Fluorinated Acrylic Polymers? YouTube. [URL: https://www.youtube.

- ResearchGate. (n.d.). Chapter 2: Fluoroalkyl Acrylate Polymers and Their Applications. [URL: https://www.researchgate.

- Royal Society of Chemistry. (2016). Chapter 2: Fluoroalkyl Acrylate Polymers and Their Applications. In Fluorinated Polymers: Volume 2: Applications. [URL: https://pubs.rsc.org/en/content/ebook/978-1-78262-421-8]

- ChemicalBook. (n.d.). 3-(PERFLUOROBUTYL)-2-HYDROXYPROPYL ACRYLATE. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8473956.htm]

- CookeChem. (2023). 3-(PERFLUOROBUTYL)-2-HYDROXYPROPYL ACRYLATE, 0.97, 98573-25-2. [URL: https://www.cookechem.com/cas-98573-25-2]

- Soucek, M. D., et al. (2011). Acrylate-based fluorinated copolymers for high-solids coatings. Progress in Organic Coatings. [URL: https://www.researchgate.

- Sigma-Aldrich. (2025). Safety Data Sheet. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/370932]

- Fisher Scientific. (2025). Safety Data Sheet. [URL: https://www.fishersci.com/store/msds?partNumber=AC121960050]

- Chemsrc. (n.d.). 3-(PERFLUORO-3-METHYLBUTYL)-2-HYDROXYPROPYL ACRYLATE. [URL: https://www.chemsrc.com/en/cas/16083-76-4_215688.html]

- Santa Cruz Biotechnology. (n.d.). 3-(Nonafluorobutyl)-2-hydroxypropyl acrylate. [URL: https://www.scbt.

- Chemwish. (n.d.). 3-(Perfluorobutyl)-2-hydroxypropyl acrylate CAS NO.98573-25-2. [URL: https://www.chemwish.com/3-(perfluorobutyl)

- RSC Advances. (n.d.). Fluorine-containing acrylic copolymer synthesis. [URL: https://pubs.rsc.org/en/content/articlehtml/2015/ra/c5ra00000x]

- ResearchGate. (n.d.). 1 H-NMR spectrum of 1. [URL: https://www.researchgate.net/figure/1-H-NMR-spectrum-of-1_fig2_344265142]

- Tetrahedron. (n.d.). 3-(Perfluorobutyl)-2-hydroxypropyl acrylate. [URL: https://www.tetrahedron.com/chemicals/ts/ts78883.html]

- Chemical Point. (n.d.). 3-(Perfluorobutyl)-2-hydroxypropyl acrylate. [URL: https://www.chemicalpoint.

- OECD SIDS. (n.d.). HYDROXYPROPYL ACRYLATE. [URL: https://hpvchemicals.oecd.org/ui/handler.axd?id=3a1b9f65-d51b-42c1-a120-02a82a0b1f73]

- CAMEO Chemicals - NOAA. (n.d.). HYDROXYPROPYL ACRYLATE. [URL: https://cameochemicals.noaa.gov/chemical/21098]

- CDC/NIOSH. (2017). NIOSH Skin Notation Profiles: 2-Hydroxypropyl acrylate (HPA). [URL: https://www.cdc.gov/niosh/docs/2017-188/default.html]

- NIST. (n.d.). Hydroxypropyl acrylate. In NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C25584832]

- Sigma-Aldrich. (n.d.). 3-(Acryloyloxy)-2-hydroxypropyl methacrylate. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/454982]

- Springer. (2015). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. [URL: https://link.springer.com/article/10.1007/s13361-015-1269-9]

- Ataman Kimya. (n.d.). 2-HYDROXYPROPYL ACRYLATE. [URL: https://www.atamankimya.

- IUPAC. (n.d.). Two-dimensional NMR studies of acrylate copolymers. [URL: https://www.iupac.

- Thermo Fisher Scientific. (n.d.). Curing of an acrylate – Rheology with simultaneous FTIR spectroscopy. [URL: https://assets.thermofisher.

- AZoM. (2019). Curing an Acrylate with FTIR Spectroscopy. [URL: https://www.azom.com/article.aspx?ArticleID=17789]

- Toray Research Center. (n.d.). Pyrolysis-GC/MS. [URL: https://www.toray-research.co.jp/en/technical/pdf/so_005e.pdf]

- ResearchGate. (n.d.). The FTIR spectra and ¹HNMR spectra of perfluorohexyl ethyl acrylate. [URL: https://www.researchgate.

- ResearchGate. (n.d.). 1H NMR spectrum of (a)HEA, (b) PHEA by bulk, (c) PHEA by γ, and (d) PHEA by ATRP polymerization. [URL: https://www.researchgate.

- NIST. (n.d.). 3-(3-Hydroxyphenyl)-3-hydroxypropionic acid, tris-(O-trimethylsilyl)-. In NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C55497746]

- PrepChem.com. (n.d.). Synthesis of 3-Phenoxy-2-hydroxypropyl acrylate. [URL: https://www.prepchem.

- SpectraBase. (n.d.). 2,2,3,3,4,4,4-Heptafluorobutyl acrylate - Optional[1H NMR] - Spectrum. [URL: https://spectrabase.com/spectrum/675NEuelGw2]

- ChemicalBook. (n.d.). Hydroxypropyl acrylate(25584-83-2) 1H NMR spectrum. [URL: https://www.chemicalbook.com/Spectrum_25584-83-2_1HNMR.htm]

Sources

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. books.rsc.org [books.rsc.org]

- 6. books.rsc.org [books.rsc.org]

- 7. 3-(PERFLUOROBUTYL)-2-HYDROXYPROPYL ACRYLATE | 98573-25-2 [amp.chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. 3-(Perfluorobutyl)-2-hydroxypropyl acrylate, CasNo.98573-25-2 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]

- 10. 98573-25-2 | 3-(Perfluorobutyl)-2-hydroxypropyl acrylate | Tetrahedron [thsci.com]

- 11. 3-(PERFLUOROBUTYL)-2-HYDROXYPROPYL ACRYLATE , 0.97 , 98573-25-2 - CookeChem [cookechem.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. azom.com [azom.com]

- 14. publications.iupac.org [publications.iupac.org]

- 15. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. prepchem.com [prepchem.com]

- 17. NIOSH Skin Notation Profiles: 2-Hydroxypropyl acrylate (HPA) (2017-188) | NIOSH | CDC [cdc.gov]

- 18. HYDROXYPROPYL ACRYLATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 19. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-(Perfluorobutyl)-2-hydroxypropyl Acrylate (CAS 98573-25-2): Properties and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(Perfluorobutyl)-2-hydroxypropyl acrylate (CAS 98573-25-2), a fluorinated acrylate monomer with significant potential in the biomedical field, particularly in the development of advanced drug delivery systems. This document synthesizes key information on its chemical and physical properties, outlines plausible synthetic routes and polymerization methodologies, and explores its applications, drawing upon the broader knowledge of fluorinated polymers in biomedical science.

Introduction: The Promise of Fluorinated Acrylates in Biomedicine

Fluorinated polymers have garnered considerable interest in biomedical applications due to their unique combination of properties, including high chemical inertness, thermal stability, hydrophobicity, and biocompatibility.[1][2][3] The incorporation of fluorine atoms into a polymer backbone can significantly alter its surface energy, leading to materials with low friction and non-stick characteristics.[2] These properties are highly desirable for medical devices and drug delivery vehicles to minimize biofouling and adverse interactions with biological systems.

3-(Perfluorobutyl)-2-hydroxypropyl acrylate, with its perfluorobutyl chain, acrylate functionality, and a hydroxyl group, is a versatile monomer for the synthesis of functional fluorinated polymers. The acrylate group allows for polymerization, the perfluorobutyl chain imparts the characteristic properties of fluoropolymers, and the hydroxyl group provides a site for further chemical modification or can contribute to the polymer's hydrophilicity and drug interaction capabilities.

Physicochemical Properties of 3-(Perfluorobutyl)-2-hydroxypropyl Acrylate

A thorough understanding of the physicochemical properties of a monomer is crucial for its effective application in polymer synthesis and material design. The key properties of 3-(Perfluorobutyl)-2-hydroxypropyl acrylate are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 98573-25-2 | [4][5] |

| Molecular Formula | C10H9F9O3 | [4][5] |

| Molecular Weight | 348.16 g/mol | [4][5] |

| Boiling Point | 89-90 °C at 3 mm Hg | [4][6] |

| Density | 1.442 g/mL at 25 °C | [4][6] |

| Refractive Index (n20/D) | 1.369 | [4][6] |

| Synonyms | 3-(Nonafluorobutyl)-2-hydroxypropyl acrylate, DAIKIN R-1433 | [4][5] |

The presence of the highly electronegative fluorine atoms in the perfluorobutyl chain is responsible for the compound's high density compared to non-fluorinated analogues. The boiling point under reduced pressure indicates that the compound is a relatively low-volatility liquid at room temperature.

Synthesis and Polymerization

Synthesis of 3-(Perfluorobutyl)-2-hydroxypropyl Acrylate

Caption: Plausible synthesis of 3-(Perfluorobutyl)-2-hydroxypropyl acrylate.

This reaction involves the nucleophilic attack of the carboxylate group of acrylic acid on one of the carbon atoms of the epoxide ring of 3-(perfluorobutyl)-1,2-epoxypropane. The reaction is typically catalyzed by a base, such as a tertiary amine or a quaternary ammonium salt, and may require elevated temperatures to proceed at a reasonable rate. Purification of the final product would likely involve distillation under reduced pressure to remove unreacted starting materials and byproducts.

Polymerization of 3-(Perfluorobutyl)-2-hydroxypropyl Acrylate

The acrylate functionality of 3-(Perfluorobutyl)-2-hydroxypropyl acrylate allows it to undergo polymerization through various mechanisms, with free-radical polymerization being a common and versatile method.

Free-radical polymerization is initiated by a radical species, which can be generated from a thermal or photochemical initiator. A general workflow for the free-radical polymerization of 3-(Perfluorobutyl)-2-hydroxypropyl acrylate is depicted below.

Caption: General workflow for free-radical polymerization.

Experimental Protocol: Free-Radical Solution Polymerization

-

Preparation: The monomer, 3-(Perfluorobutyl)-2-hydroxypropyl acrylate, is purified to remove any inhibitors, typically by passing it through a column of basic alumina. The solvent (e.g., toluene, ethyl acetate) is dried and deoxygenated.

-

Reaction Setup: The monomer, a free-radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide - BPO), and the solvent are added to a reaction vessel equipped with a condenser and a magnetic stirrer.

-

Inert Atmosphere: The reaction mixture is purged with an inert gas, such as nitrogen or argon, for a sufficient time to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

Polymerization: The reaction vessel is heated to a temperature appropriate for the chosen initiator (typically 60-80 °C for AIBN) or exposed to UV light if a photoinitiator is used. The polymerization is allowed to proceed for a predetermined time to achieve the desired molecular weight and conversion.

-

Termination and Purification: The polymerization is terminated by cooling the reaction mixture and exposing it to air. The resulting polymer is then purified by precipitation in a non-solvent (e.g., methanol, hexane) to remove unreacted monomer and initiator residues. The purified polymer is collected by filtration and dried under vacuum.

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can also be employed to synthesize well-defined polymers with controlled molecular weights and narrow polydispersities.[7]

Applications in Drug Development

The unique properties of polymers derived from 3-(Perfluorobutyl)-2-hydroxypropyl acrylate make them attractive candidates for various applications in drug development, particularly in the formulation of controlled-release drug delivery systems.

Drug Delivery Systems

Polymers based on this fluorinated acrylate can be formulated into nanoparticles, microparticles, or hydrogels for the encapsulation and controlled release of therapeutic agents.[5] The hydrophobic perfluorobutyl chains can form a core that encapsulates hydrophobic drugs, while the hydrophilic hydroxyl groups can interact with aqueous environments and potentially with hydrophilic drugs.

Workflow for Preparation of Drug-Loaded Nanoparticles via Emulsion Polymerization:

Caption: Preparation of drug-loaded nanoparticles.

The release of the encapsulated drug can be controlled by the degradation of the polymer matrix, diffusion through the polymer, or in response to external stimuli if smart polymers are designed.[8]

Biomedical Coatings

The low surface energy and non-stick properties of fluorinated polymers make them excellent candidates for coating medical devices such as catheters, implants, and surgical tools.[1] These coatings can reduce the risk of thrombosis, bacterial adhesion, and biofilm formation, thereby improving the biocompatibility and longevity of the devices.

Biocompatibility and Safety Considerations

While fluoropolymers are generally considered to be biocompatible and non-toxic, it is essential to conduct thorough biocompatibility and toxicity studies for any new material intended for biomedical use.[9][10]

Key Considerations:

-

Monomer Toxicity: Acrylate monomers can be skin and respiratory irritants and may have other toxic effects. Therefore, it is crucial to ensure that the final polymer has very low levels of residual monomer.

-

Polymer Biocompatibility: The biocompatibility of the polymer itself needs to be evaluated through a series of in vitro and in vivo tests as outlined in standards such as ISO 10993.[9] These tests assess cytotoxicity, sensitization, irritation, and systemic toxicity.

-

Degradation Products: If the polymer is designed to be biodegradable, the toxicity of its degradation products must also be assessed.

Characterization of Polymers

A variety of analytical techniques are employed to characterize the structure, molecular weight, and properties of the synthesized polymers.

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) | Determination of polymer structure and composition.[13] |

| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Determination of molecular weight and molecular weight distribution (polydispersity).[13] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and confirmation of polymerization.[4] |

| Differential Scanning Calorimetry (DSC) | Determination of glass transition temperature (Tg) and other thermal transitions.[4] |

| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and degradation temperature. |

| Contact Angle Measurement | Assessment of surface hydrophobicity.[4] |

Future Perspectives

3-(Perfluorobutyl)-2-hydroxypropyl acrylate represents a promising building block for the creation of advanced functional materials for drug development. Future research in this area could focus on:

-

Synthesis of "Smart" Polymers: Incorporating stimuli-responsive co-monomers to create polymers that release drugs in response to specific triggers such as pH, temperature, or enzymes.

-

Targeted Drug Delivery: Functionalizing the hydroxyl groups with targeting ligands to direct drug-loaded nanoparticles to specific cells or tissues.

-

In-depth Biocompatibility and In Vivo Studies: Conducting comprehensive toxicological and biocompatibility assessments to validate the safety of these materials for clinical applications.[14][15]

-

Combination Therapies: Developing delivery systems capable of co-encapsulating multiple drugs for synergistic therapeutic effects.

Conclusion

3-(Perfluorobutyl)-2-hydroxypropyl acrylate is a fluorinated monomer with significant potential for the development of novel biomaterials. Its unique combination of a polymerizable acrylate group, a hydrophobic perfluorobutyl chain, and a functional hydroxyl group allows for the synthesis of a wide range of polymers with tunable properties. While further research is needed to fully elucidate its synthesis, biocompatibility, and in vivo performance, the foundational knowledge of fluorinated polymers suggests that materials derived from this monomer could play a crucial role in advancing the field of drug delivery and biomedical coatings. As with any new biomaterial, a rigorous and systematic approach to its characterization and safety evaluation is paramount for its successful translation from the laboratory to clinical applications.

References

-

Boyd Biomedical. (2020, November 25). Using Fluoropolymers In Biomedical Applications. Retrieved from [Link]

-

Scientific.Net. (n.d.). Preparation and Characterization of Fluorinated Acrylate Copolymer Emulsion. Retrieved from [Link]

-

MDPI. (2024, October 14). Synthesis and Properties of Novel Acrylic Fluorinated Surfactants. Retrieved from [Link]

-

UQ eSpace - The University of Queensland. (n.d.). Fluorinated Hydrogels as Advanced Drug Delivery Systems for Monitoring Drug Release. Retrieved from [Link]

-

MDPI. (n.d.). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Retrieved from [Link]

-

ResearchGate. (2022, August 9). Gelation Properties and Drug Release Kinetics of a Thermoreversible Hydrogel as a Drug Carrier. Retrieved from [Link]

-

RSC Publishing. (n.d.). Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management. Retrieved from [Link]

-

PubMed. (n.d.). In vitro drug release studies of 2-hydroxyethyl acrylate or 2-hydroxypropyl methacrylate-4-{(1E,4E)-5-[4-(acryloyloxy)phenyl]. Retrieved from [Link]

-

ResearchGate. (2022, August 9). Drug release from hydrogel matrices. Retrieved from [Link]

-

Matyjaszewski Polymer Group - Carnegie Mellon University. (n.d.). Acrylates. Retrieved from [Link]

-

EPA. (n.d.). Fluoropolymers: State-of-the-science on Toxicity. Retrieved from [Link]

-

PubMed. (2018, July 24). Biocompatibility of polymer-based biomaterials and medical devices - regulations, in vitro screening and risk-management. Retrieved from [Link]

-

PubMed Central. (2022, May 30). In Vivo Toxicity and Pharmacokinetics of Polytetrafluoroethylene Microplastics in ICR Mice. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2018, June 4). Safety Assessment of Polyfluorinated Polymers as Used in Cosmetics. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis and Performance of Novel Fluorinated Acrylate Polymers: Preparation and Reactivity of Short Perfluoroalkyl Group Containing Monomers. Retrieved from [Link]

-

Patsnap Eureka. (2025, August 21). How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats. Retrieved from [Link]

-

ACS Publications. (2018, August 22). Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization. Retrieved from [Link]

-

Polymers (Basel). (2022, May 30). In Vivo Toxicity and Pharmacokinetics of Polytetrafluoroethylene Microplastics in ICR Mice. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Polymer biocompatibility. Retrieved from [Link]

-

PubMed. (n.d.). In vitro drug release studies of 2-hydroxyethyl acrylate or 2-hydroxypropyl methacrylate-4-{(1E,4E)-5-[4-(acryloyloxy)phenyl]. Retrieved from [Link]

-

ResearchGate. (n.d.). Biocompatibility of polymer-based biomaterials and medical devices – Regulations, In Vitro Screening and Risk-Management | Request PDF. Retrieved from [Link]

-

3M. (2023, July 3). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. Retrieved from [Link]

-

YouTube. (2023, October 7). in vivo general toxicology studies. Retrieved from [Link]

-

Nuvisan. (n.d.). In vivo toxicology and safety pharmacology. Retrieved from [Link]

-

Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

-

Wiley Online Library. (1998, April 3). Polymerization of Acrylates by Atom Transfer Radical Polymerization. Homopolymerization of 2-Hydroxyethyl Acrylate. Retrieved from [Link]

- Google Patents. (n.d.). CN102584581A - Preparation process of hydroxy-propyl acrylate.

- Google Patents. (2012, October 30). US8299139B1 - Process and reactor for synthesis of ultra-high molecular weight acrylic polymers.

-

OECD SIDS. (n.d.). HYDROXYPROPYL ACRYLATE CAS N°: 25584-83-2. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of Acrylate and Methacrylate Block Copolymers Using Atom Transfer Radical Polymerization. Retrieved from [Link]

- Google Patents. (n.d.). Hydroxy-functional acrylate resins, method for the preparation of such resins and reaction products of such resins.

-

Matyjaszewski Polymer Group - Carnegie Mellon University. (n.d.). Acrylates. Retrieved from [Link]

-

PSE Community.org. (2018, January 4). On the Thermal Self-Initiation Reaction of n-Butyl Acrylate in Free-Radical Polymerization. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scilit.com [scilit.com]

- 3. Preparation of Thermo-Responsive and Cross-Linked Fluorinated Nanoparticles via RAFT-Mediated Aqueous Polymerization in Nanoreactors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation and Characterization of Fluorinated Acrylate Copolymer Emulsion | Scientific.Net [scientific.net]

- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 6. tandfonline.com [tandfonline.com]

- 7. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]

- 8. researchgate.net [researchgate.net]

- 9. saliterman.umn.edu [saliterman.umn.edu]

- 10. epa.gov [epa.gov]

- 11. multimedia.3m.com [multimedia.3m.com]

- 12. fishersci.com [fishersci.com]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. nuvisan.com [nuvisan.com]

An In-depth Technical Guide to the Spectroscopic Data of 3-(Perfluorobutyl)-2-hydroxypropyl acrylate

This guide provides a comprehensive overview of the spectroscopic data for 3-(Perfluorobutyl)-2-hydroxypropyl acrylate, a fluorinated monomer of significant interest in materials science and drug development. As direct experimental spectra for this specific compound are not widely published, this document leverages established spectroscopic principles, data from analogous structures, and predictive methodologies to offer a robust characterization framework. This approach is designed to empower researchers, scientists, and drug development professionals in their work with this and related fluorinated acrylates.

Introduction to 3-(Perfluorobutyl)-2-hydroxypropyl acrylate

3-(Perfluorobutyl)-2-hydroxypropyl acrylate (CAS No. 98573-25-2) is a specialized monomer that combines the properties of a hydrophilic hydroxypropyl acrylate backbone with a hydrophobic and lipophobic perfluorobutyl chain.[1][2][3][4][5][6][7] This unique amphiphilic nature makes it a valuable building block for polymers with tailored surface properties, such as low surface energy, high thermal and chemical stability, and unique wetting characteristics. The molecular formula of the compound is C₁₀H₉F₉O₃, and it has a molecular weight of 348.16 g/mol .[1][5]

Accurate spectroscopic characterization is paramount for confirming the structure and purity of the monomer, understanding its reactivity in polymerization, and predicting the properties of the resulting materials. This guide will delve into the expected features in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), and Mass Spectrometry (MS).

Molecular Structure and Key Spectroscopic Features

The structure of 3-(Perfluorobutyl)-2-hydroxypropyl acrylate presents several key functional groups that give rise to distinct spectroscopic signatures. Understanding these is the first step in interpreting the spectral data.

Caption: Molecular structure of 3-(Perfluorobutyl)-2-hydroxypropyl acrylate.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 3-(Perfluorobutyl)-2-hydroxypropyl acrylate, the IR spectrum is expected to be dominated by absorptions from the hydroxyl, acrylate, and perfluorobutyl groups.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3400 | Broad, Medium | O-H stretch | The hydroxyl group will exhibit a broad absorption due to hydrogen bonding. |

| ~2960, ~2870 | Medium-Weak | C-H stretch | Aliphatic C-H stretches from the propyl and acrylate groups. |

| ~1730 | Strong | C=O stretch | Characteristic strong absorption for the acrylate ester carbonyl group. |

| ~1635 | Medium | C=C stretch | Alkene stretch of the acrylate group. |

| ~1410 | Medium | C-H bend | In-plane bending of the vinyl C-H bonds. |

| ~1200 - ~1000 | Strong | C-F stretch | Multiple strong absorptions due to the numerous C-F bonds in the perfluorobutyl chain. |

| ~1150 | Strong | C-O stretch | Ester C-O bond stretching. |

Experimental Protocol for FT-IR Analysis:

-

Sample Preparation: A small drop of the neat liquid monomer is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Instrument Setup: An FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Data Acquisition: A background spectrum of the clean salt plates is collected. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Causality Behind Experimental Choices:

-

Neat Liquid Sample: For a liquid monomer, this is the simplest preparation method and avoids the use of solvents that may have interfering absorbances.

-

Salt Plates: KBr and NaCl are transparent in the mid-infrared region, making them ideal for this application.

-

Purging: Removal of atmospheric gases is crucial for obtaining a clean spectrum, especially in the regions where water vapor and CO₂ absorb.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine atoms within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the protons in the acrylate and the hydroxypropyl moieties.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.4 | dd | 1H | Acrylate vinyl proton (trans to C=O) |

| ~6.1 | dd | 1H | Acrylate vinyl proton (geminal) |

| ~5.9 | dd | 1H | Acrylate vinyl proton (cis to C=O) |

| ~4.3-4.1 | m | 3H | -OCH₂- and -CH(OH)- |

| ~2.5 | m | 2H | -CH₂-CF₂- |

| ~2.0 | br s | 1H | -OH |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~166 | C=O (acrylate) |

| ~131 | =CH₂ (acrylate) |

| ~128 | =CH- (acrylate) |

| ~125-108 (m) | CF₂, CF₃ |

| ~68 | -OCH₂- |

| ~66 | -CH(OH)- |

| ~35 (t) | -CH₂-CF₂- |

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly informative for fluorinated compounds, providing distinct signals for each chemically non-equivalent fluorine environment.

Predicted ¹⁹F NMR Chemical Shifts (referenced to CFCl₃):

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~-81 | t | -CF₃ |

| ~-124 | m | -CF₂-CF₃ |

| ~-126 | m | -CF₂-CH₂- |

| ~-127 | m | -CF₂-CF₂-CH₂- |

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Approximately 10-20 mg of the monomer is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for ¹H and ¹³C NMR.

-

Instrument Setup: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal resolution.

-

Data Acquisition: Standard pulse sequences are used to acquire the ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard or the residual solvent peak.

Causality Behind Experimental Choices:

-

Deuterated Solvent: The deuterium lock signal is used by the spectrometer to stabilize the magnetic field. CDCl₃ is a common choice as it dissolves a wide range of organic compounds.

-

High-Field Spectrometer: Higher magnetic fields provide better signal dispersion and resolution, which is particularly important for complex spectra.

-

Proton Decoupling for ¹³C NMR: This technique removes the splitting of carbon signals by attached protons, resulting in a simpler spectrum where each unique carbon atom appears as a single peak.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule.

Expected Fragmentation Pathways:

For 3-(Perfluorobutyl)-2-hydroxypropyl acrylate, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable ionization techniques. The fragmentation in the mass spectrometer will likely proceed through several pathways.

Caption: Predicted major fragmentation pathways for 3-(Perfluorobutyl)-2-hydroxypropyl acrylate in MS.

Experimental Protocol for Mass Spectrometry Analysis:

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL). For ESI, the solution is directly infused into the mass spectrometer. For MALDI, the sample solution is mixed with a matrix solution and spotted onto a target plate.

-

Instrument Setup: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to obtain accurate mass measurements. The ionization source parameters (e.g., capillary voltage, gas flow rates) are optimized for the analyte.

-

Data Acquisition: The mass spectrum is acquired over a relevant m/z range. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and fragmenting it in the collision cell.

-

Data Processing: The acquired data is analyzed to determine the accurate mass of the molecular ion and its fragment ions. The elemental composition can be calculated from the accurate mass.

Causality Behind Experimental Choices:

-

High-Resolution MS: This allows for the determination of the elemental composition of the ions, which is crucial for confirming the identity of the molecule and its fragments.

-

Tandem MS (MS/MS): This technique provides connectivity information and helps to piece together the structure of the molecule by analyzing the fragmentation patterns.

Conclusion

The spectroscopic characterization of 3-(Perfluorobutyl)-2-hydroxypropyl acrylate relies on a multi-technique approach. While direct experimental data may be scarce, a thorough understanding of the contributions of each functional group to the overall spectra allows for a reliable prediction of the expected data. This guide provides a framework for researchers to identify and characterize this important fluorinated monomer, ensuring its quality and proper application in the development of advanced materials and pharmaceuticals.

References

-

Wuhan Chemwish Technology Co., Ltd. 3-(Perfluorobutyl)-2-hydroxypropyl acrylate CAS NO.98573-25-2. [Link]

-

Chemsrc. 3-(PERFLUORO-3-METHYLBUTYL)-2-HYDROXYPROPYL ACRYLATE. [Link]

-

ChemSigma. 98573-25-2 3-(PERFLUOROBUTYL)-2-HYDROXYPROPYL ACRYLATE. [Link]

-

Tetrahedron. 3-(Perfluorobutyl)-2-hydroxypropyl acrylate. [Link]

-

Arkivoc. Supplementary Material Preparation and thermally-induced self-assembly behaviour of elastin-like peptide side-chain polymer-gold. [Link]

-

ResearchGate. FT-IR spectrum of copolymer containing perfluoroacrylate. [Link]

-

MDPI. Preparation and Characterization of Fluorinated Acrylate and Epoxy Co-Modified Waterborne Polyurethane. [Link]

-

ResearchGate. 1H-NMR spectrum of 1. [Link]

-

CHEMICAL POINT. 3-(Perfluorobutyl)-2-hydroxypropyl acrylate. [Link]

-

ResearchGate. 3-Tetrahydrofurfuryloxy-2-Hydroxypropyl Methacrylate: Synthesis, Characterization, Homopolymerization, and Copolymerization. [Link]

-

PubChem. 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-2-hydroxynonyl acrylate. [Link]

-

NIST WebBook. Hydroxypropyl acrylate. [Link]

-

ResearchGate. 1H NMR spectrum of (a)HEA, (b) PHEA by bulk, (c) PHEA by γ, and (d).... [Link]

-

ResearchGate. 13C-NMR data for acrylate monomers. [Link]

-

PMC. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. [Link]

-

Toray Research Center, Inc. Pyrolysis-GC/MS. [Link]

-

NIST WebBook. 3-(3-Hydroxyphenyl)-3-hydroxypropionic acid, tris-(O-trimethylsilyl)-. [Link]

Sources

- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02317B [pubs.rsc.org]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Solubility of 3-(Perfluorobutyl)-2-hydroxypropyl acrylate in Organic Solvents

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 3-(Perfluorobutyl)-2-hydroxypropyl acrylate in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical considerations with practical, field-proven experimental protocols.

Introduction: The Unique Molecular Landscape of 3-(Perfluorobutyl)-2-hydroxypropyl acrylate

3-(Perfluorobutyl)-2-hydroxypropyl acrylate is a fascinating hybrid monomer, integrating a highly fluorinated, lipophobic perfluorobutyl tail with a polar, hydrophilic 2-hydroxypropyl acrylate head. This amphiphilic nature imparts unique properties, making it a valuable component in the synthesis of advanced polymers for applications ranging from specialty coatings and adhesives to biomedical devices.[1][2] The incorporation of fluorine can significantly alter the characteristics of polyacrylates, leading to desirable attributes such as low surface energy, enhanced thermal stability, and chemical resistance.[2]

However, the very characteristics that make this monomer attractive also present challenges in formulation and processing, with solubility being a primary consideration. The presence of both a fluorous segment and a hydrogen-bond-donating hydroxyl group means its solubility behavior is not always predictable by simple "like dissolves like" rules. Perfluorinated and highly fluorinated organic molecules are known to be both hydrophobic and lipophobic, complicating their dissolution in conventional solvents.[3] This guide will provide a robust framework for systematically evaluating and understanding the solubility of this unique monomer.

Theoretical Framework: Key Factors Governing Solubility

The dissolution of a solute in a solvent is a thermodynamically driven process governed by the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix). For dissolution to occur, ΔG_mix must be negative. The interplay of several factors at the molecular level dictates the enthalpic (ΔH_mix) and entropic (ΔS_mix) contributions.

-

Polarity and "Like Dissolves Like" : This principle remains a fundamental starting point. The acrylate and hydroxyl groups contribute significant polarity to the molecule, suggesting solubility in polar solvents. Conversely, the perfluorobutyl chain is nonpolar and fluorophilic, favoring interaction with fluorinated or very nonpolar solvents. The overall solubility will be a balance of these competing characteristics.

-

Hydrogen Bonding : The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols, protic solvents) are likely to interact favorably with this part of the molecule, promoting solubility.

-

Fluorophilicity and the "Fluorous Phase" : The perfluorobutyl tail creates a "fluorous" microenvironment. This segment will preferentially interact with other fluorinated molecules or solvents. This "fluorophobic effect" in non-fluorinated solvents can lead to aggregation and reduced solubility.[3]

-

Temperature : The solubility of most solid compounds increases with temperature.[4] However, the effect can be complex and should be determined empirically. For some polymer-solvent systems, a lower critical solution temperature (LCST) or upper critical solution temperature (UCST) may be observed.

Experimental Determination of Solubility: A Validated Protocol

The following section details a robust, step-by-step methodology for the qualitative and quantitative determination of the solubility of 3-(Perfluorobutyl)-2-hydroxypropyl acrylate. This protocol is designed to be self-validating by incorporating control measures and systematic solvent selection.

Materials and Equipment

-

Solute : 3-(Perfluorobutyl)-2-hydroxypropyl acrylate (ensure purity and characterization)

-

Solvents : A representative range of organic solvents with varying polarities, hydrogen bonding capabilities, and chemical structures (see Table 1).

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or heating block

-

Calibrated pipettes

-

Scintillation vials or other sealable glass containers

-

Filtration apparatus (e.g., syringe filters with compatible membranes, 0.45 µm)

-

UV-Vis spectrophotometer (for quantitative analysis, if applicable)

-

Gravimetric analysis equipment (evaporating dish, oven)

Recommended Solvent Panel

A well-chosen panel of solvents is critical for thoroughly characterizing the solubility profile. The following table provides a suggested list, categorized by their general properties.

| Solvent Category | Examples | Key Properties |

| Nonpolar, Aprotic | Hexane, Toluene, Cyclohexane | Dominated by van der Waals forces. |

| Polar, Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF) | Possess a dipole moment, but no O-H or N-H bonds. |

| Polar, Protic | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding. |

| Chlorinated | Dichloromethane, Chloroform | Can dissolve a wide range of organic compounds. |

| Fluorinated | Hexafluoroisopropanol (HFIP), Perfluorohexane | "Like dissolves like" for the fluorinated tail. |

Experimental Workflow

The following diagram, generated using DOT language, outlines the key steps in the experimental protocol.

Figure 1: Experimental workflow for determining the solubility of 3-(Perfluorobutyl)-2-hydroxypropyl acrylate.

Step-by-Step Protocol

Part A: Qualitative Assessment

-

Preparation : To a series of labeled glass vials, add approximately 10 mg of 3-(Perfluorobutyl)-2-hydroxypropyl acrylate.

-

Solvent Addition : Add 1 mL of a selected organic solvent to each vial.

-

Mixing : Cap the vials securely and vortex for 30 seconds.

-

Equilibration : Place the vials on a magnetic stirrer at a consistent, moderate speed for 24 hours at a controlled temperature (e.g., 25 °C).

-

Observation : After 24 hours, visually inspect each vial. Record the results as:

-

Soluble : Clear, homogenous solution with no visible particles.

-

Partially Soluble : Cloudy or hazy solution, or a small amount of undissolved solid.

-

Insoluble : The bulk of the solid remains undissolved.

-

Part B: Quantitative Determination (Gravimetric Method)

This method is ideal for determining the concentration of a saturated solution.

-

Prepare Saturated Solution : For solvents in which the compound is partially soluble or for determining the exact solubility of "soluble" samples, add an excess of the solute to a known volume of the solvent (e.g., 100 mg in 5 mL).

-

Equilibration : Allow the mixture to stir for at least 48 hours at a constant temperature to ensure equilibrium is reached.

-

Filtration : Carefully draw the supernatant into a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed, clean, and dry evaporating dish. This step is crucial to remove any undissolved microparticles.

-

Solvent Evaporation : Place the evaporating dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and a constant weight is achieved.

-

Calculation :

-

Weight of dissolved solid = (Weight of dish + solid) - (Weight of empty dish)

-

Solubility (g/L) = (Weight of dissolved solid (g) / Volume of solvent used (L))

-

Predicted Solubility Profile and Molecular Interactions

While specific experimental data is not publicly available, we can predict the solubility behavior based on the molecular structure. The following diagram illustrates the key molecular interactions at play.

Figure 2: Predicted molecular interactions influencing the solubility of 3-(Perfluorobutyl)-2-hydroxypropyl acrylate in different solvent classes.

Expected Solubility Summary:

| Solvent Class | Predicted Solubility | Rationale |

| Nonpolar, Aprotic | Low | The highly polar acrylate and hydroxyl groups will not interact favorably with nonpolar solvents. |

| Polar, Aprotic | Moderate to High | Solvents like THF and acetone can interact favorably with the polar acrylate head via dipole-dipole interactions. The perfluorobutyl tail may limit solubility. |

| Polar, Protic | Moderate | Strong hydrogen bonding with the hydroxyl group will promote solubility. However, the large, non-polar fluorinated tail may disrupt the solvent's hydrogen-bonding network, potentially limiting overall solubility. |

| Chlorinated | Moderate | These solvents are often good "all-around" solvents, but specific interactions are not as strong as in other classes. |

| Fluorinated | High | The principle of "like dissolves like" suggests strong, favorable interactions between the perfluorobutyl tail and fluorinated solvents, leading to the highest solubility. |

Conclusion and Future Directions

Understanding the solubility of 3-(Perfluorobutyl)-2-hydroxypropyl acrylate is paramount for its effective use in polymer synthesis and material formulation. This guide provides a robust theoretical and practical framework for researchers to systematically determine its solubility profile. The dual nature of the molecule—a polar, hydrogen-bonding head and a nonpolar, fluorophilic tail—results in a complex solubility behavior that necessitates empirical determination.

By following the detailed protocols outlined herein, researchers can generate reliable and reproducible solubility data. This data is essential for a variety of applications, including:

-

Reaction solvent selection for polymerization processes.

-

Formulation of coatings and adhesives to ensure homogeneity and stability.

-

Development of purification protocols , such as precipitation and recrystallization.

-

Creation of polymer blends and composites .

Future work should focus on the systematic collection of quantitative solubility data across a wide range of temperatures and solvents to build a comprehensive database for this important monomer.

References

- HYDROXYPROPYL ACRYL

- ROCRYL™ 430 Hydroxypropyl Acryl

- Hydroxypropyl Acryl

- 2-Hydroxypropyl Acrylate (2-HPA). Basic Acrylic Monomer Manufacturers.

- Fluorinated acrylic copolymers: Part I: Study of clear coatings.

- Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. DTIC.

- Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure.

- Aqueous solubilization of highly fluorinated molecules by semifluorin

- Preparation and Surface Properties of Fluorinated Acryl

- SOLUBILITY OF POLYMERS. Kinam Park, Purdue University.

- Fluorinated Poly(meth)acrylate: Synthesis and properties.

- 13.3: Factors Affecting Solubility. Chemistry LibreTexts.

Sources

Foreword: The Critical Role of Thermal Stability in Advanced Applications

An In-Depth Technical Guide to the Thermal Stability of Fluorinated Acrylates and Their Polymers